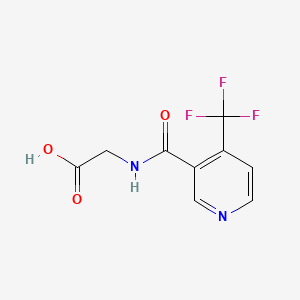

N-(4-Trifluoromethylnicotinoyl)glycine

Übersicht

Beschreibung

Flonicamid Metabolite TFNG is one of the metabolites of flonicamid, which is a selective aphicide.

Wirkmechanismus

Mode of Action

The compound is converted from its amide derivative, N-(4-trifluoromethylnicotinoyl) glycinamide (TFNG-AM), to 4-(trifluoromethyl) nicotinoyl glycine (TFNG) using nitrile hydratase/amidase .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the conversion of TFNG-AM to TFNG by the action of nitrile hydratase/amidase . This conversion is part of the biodegradation process of nitrile-containing insecticides .

Result of Action

The result of the action of this compound is the conversion of TFNG-AM to TFNG. This conversion is part of the biodegradation process of nitrile-containing insecticides .

Biologische Aktivität

N-(4-Trifluoromethylnicotinoyl)glycine (TFNG) is a compound derived from the neonicotinoid insecticide flonicamid. Its biological activity has garnered attention due to its potential implications in environmental science and toxicology. This article explores the biological activity of TFNG, focusing on its degradation, metabolic pathways, and toxicological effects.

Chemical Structure and Properties

This compound is characterized by its trifluoromethyl group attached to a nicotinoyl moiety. The molecular formula is , and it is often studied in relation to its metabolic products and environmental persistence.

Metabolism and Degradation

TFNG is primarily a metabolite of flonicamid, which undergoes biotransformation in various organisms. Research indicates that TFNG can be converted into other metabolites, including N-(4-trifluoromethylnicotinoyl)glycinamide (TFNG-AM), through enzymatic activities in microbial species such as Pseudaminobacter salicylatoxidans .

Table 1: Metabolic Pathways of Flonicamid

| Metabolite | Structure | Primary Site of Formation |

|---|---|---|

| Flonicamid | C11H12ClF3N4O3 | Liver |

| TFNG | C9H7F3N2O3 | Liver, Bile |

| TFNG-AM | C10H10F3N3O3 | Microbial degradation |

| 4-Trifluoronicotinic Acid (TFNA) | C7H4F3N1O2 | Urine, Faeces |

Toxicological Studies

Toxicological assessments have shown that TFNG exhibits moderate acute oral toxicity in rats. The compound is classified as having low dermal and inhalation toxicity . In studies involving the administration of flonicamid, it was found that TFNG and its derivatives were present in various tissues, indicating systemic absorption and potential bioaccumulation .

Case Studies

- Acute Toxicity in Rodents : A study administered single doses of flonicamid to rats, observing the distribution of TFNG in organs such as the liver and kidneys. The results indicated that TFNG was a significant metabolite, contributing to the overall toxicity profile of flonicamid .

- Environmental Impact : Research on the biodegradation of flonicamid revealed that TFNG could be broken down by specific bacterial strains, suggesting a pathway for detoxifying environments contaminated with neonicotinoids .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

N-(4-Trifluoromethylnicotinoyl)glycine has been studied for its potential therapeutic effects. Its structural similarity to nicotinic acid derivatives suggests possible applications in treating various conditions, including:

- Neurological Disorders : Research indicates that compounds similar to this compound may exhibit neuroprotective properties. Studies have shown that these compounds can modulate neurotransmitter systems, which could be beneficial in conditions like Alzheimer's disease and Parkinson's disease .

- Antimicrobial Activity : Some studies have reported that derivatives of this compound possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its bioavailability and efficacy against pathogens .

Agricultural Applications

This compound is primarily recognized as a metabolite of flonicamid, a systemic insecticide used to control pests such as aphids and whiteflies in various crops. Its applications in agriculture include:

- Insecticide Efficacy : Field trials have demonstrated that flonicamid and its metabolites, including this compound, effectively manage pest populations while being less harmful to beneficial insects compared to traditional insecticides. This selectivity is crucial for sustainable agricultural practices .

- Environmental Impact Studies : Research into the environmental fate of this compound has highlighted its stability and low volatility, which are advantageous for reducing off-target effects and ensuring safety in agricultural applications .

Environmental Science Applications

The compound's role as a reference standard in environmental analysis is significant:

- Analytical Chemistry : this compound serves as a standard in the analysis of pesticide residues in food commodities. Its quantification is essential for regulatory compliance and food safety assessments. Methods such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) have been developed for detecting this compound and its metabolites in agricultural products .

- Neuroprotective Effects :

- Pesticide Residue Analysis :

-

Field Trials on Insecticides :

- Field trials reported by the University of Hertfordshire showed that flonicamid significantly reduced aphid populations with minimal impact on non-target species. The study concluded that this compound's role as a metabolite contributes to the overall efficacy of flonicamid as an environmentally friendly insecticide .

Eigenschaften

IUPAC Name |

2-[[4-(trifluoromethyl)pyridine-3-carbonyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2O3/c10-9(11,12)6-1-2-13-3-5(6)8(17)14-4-7(15)16/h1-3H,4H2,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXMBYGGSBXWTEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(F)(F)F)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676420 | |

| Record name | 4-(Trifluoromethyl)nicotinoyl glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207502-65-6 | |

| Record name | N-(4-Trifluoromethylnicotinoyl)glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207502656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Trifluoromethyl)nicotinoyl glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-TRIFLUOROMETHYLNICOTINOYL)GLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XR92OK084J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is 4-(Trifluoromethyl)nicotinoyl Glycine (TFNG) and how does it relate to flonicamid?

A1: 4-(Trifluoromethyl)nicotinoyl Glycine (TFNG) is a major metabolite of the insecticide flonicamid. It is formed through the breakdown of flonicamid within plants and the environment. While not an insecticide itself, understanding TFNG's behavior is crucial for assessing the overall environmental fate and residue levels of flonicamid. [, , , , , , , ]

Q2: How does the presence of TFNG impact the assessment of flonicamid residues in crops?

A2: Research indicates that TFNG can translocate within plants, moving from leaves to fruits. [, ] This movement means that simply measuring flonicamid levels in fruits might not provide a complete picture of the total residue. Therefore, accurate residue analysis needs to consider both flonicamid and its metabolite TFNG to ensure consumer safety and regulatory compliance. [, , , , , , , ]

Q3: Are there specific analytical methods designed to detect and quantify TFNG alongside flonicamid?

A3: Yes, researchers have developed sensitive and reliable analytical techniques, primarily employing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), to simultaneously determine the concentrations of flonicamid and its metabolites, including TFNG, in various matrices like crops and tea. [, , , , ] These methods are vital for monitoring residue levels and ensuring they remain within acceptable limits.

Q4: Have any studies investigated the leaching behavior of TFNG from tea, considering its consumption as an infusion?

A4: Yes, research has specifically explored the leaching rates of TFNG from processed tea into the infusion. [] This is particularly relevant given that tea consumption involves ingesting the infused liquid. The study aimed to assess potential exposure to TFNG through tea consumption and evaluate associated risks.

Q5: What is the significance of understanding the dissipation behavior of TFNG in the context of agricultural practices?

A5: Studying the dissipation of TFNG in crops like eggplant helps determine the time needed after pesticide application before the crop is safe for consumption. [] This information is crucial for establishing pre-harvest intervals, which are essential for ensuring food safety and minimizing consumer exposure to pesticide residues.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.